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Compound of Interest

Compound Name: 1,14-Dibromotetradecane

Cat. No.: B025923

An In-depth Technical Guide to the Chemical Properties and Applications of 1,14-
Dibromotetradecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,14-Dibromotetradecane is a bifunctional long-chain alkyl halide that has emerged as a
valuable tool in the fields of organic synthesis and medicinal chemistry. Its linear, fourteen-
carbon backbone terminating in two reactive bromine atoms makes it an ideal linker molecule,
capable of covalently connecting two different molecular entities. This guide provides a
comprehensive overview of its chemical properties, synthesis, reactivity, and, most notably, its
application in the development of novel therapeutics such as Proteolysis Targeting Chimeras
(PROTAC:S).

Physicochemical Properties

1,14-Dibromotetradecane is a solid at room temperature, a characteristic that distinguishes it
from many shorter-chain dibromoalkanes. Its long aliphatic chain imparts significant
hydrophobicity. A summary of its key physicochemical properties is presented in Table 1.
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Property Value Source(s)
IUPAC Name 1,14-dibromotetradecane [1]
Synonyms Tetradecamethylene dibromide  [1]
CAS Number 37688-96-3 [1]
Molecular Formula C14H28Br2 [1]
Molecular Weight 356.18 g/mol [1]
Appearance Faint beige fused solid [2]
Melting Point 50.4 °C [3]
Boiling Point 366.3 °C at 760 mmHg [3]
Density ~1.245 g/cm3 [3]

Insoluble in water; Soluble in
Solubility non-polar organic solvents like  [4]

hexane and chloroform.

Synthesis and Purification

The primary route for synthesizing 1,14-dibromotetradecane is through the dibromination of
the corresponding diol, 1,14-tetradecanediol.[3] This transformation is a classic example of
nucleophilic substitution, where the hydroxyl groups are converted into good leaving groups,
which are subsequently displaced by bromide ions.

Causality in Synthesis Protocol Selection

The choice of a strong acid like HBr in conjunction with a dehydrating agent (often H2SOa) is
critical. The acid protonates the hydroxyl groups of the diol, converting them into water (H20),
which is an excellent leaving group. The bromide ion (Br~), a good nucleophile, can then attack
the electrophilic carbon in an S_N2 reaction. The use of heat is necessary to overcome the
activation energy for this substitution. An alternative, milder approach involves reagents like
phosphorus tribromide (PBrs) or thionyl bromide (SOBr2), which also convert alcohols to alkyl
bromides, often with higher yields and fewer side products like ethers or alkenes.
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Detailed Synthesis Protocol (from 1,14-tetradecanediol)

This protocol is based on established methods for the bromination of long-chain alcohols.[5]
Step 1: Reaction Setup

 In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,14-
tetradecanediol.

¢ Add an excess of 48% aqueous hydrobromic acid (HBr). The excess HBr serves as both the
bromine source and the acidic catalyst.

o Carefully add a catalytic amount of concentrated sulfuric acid (H2SOa4) dropwise with stirring.
Step 2: Reflux
o Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

e Maintain the reflux for 8-12 hours to ensure complete conversion of both hydroxyl groups.
The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing
the disappearance of the diol spot.

Step 3: Work-up and Extraction
 Allow the mixture to cool to room temperature. The product will likely solidify.

e Add an equal volume of cold water and diethyl ether (or another suitable organic solvent like
dichloromethane).

o Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to
separate. The organic layer will contain the 1,14-dibromotetradecane.

o Separate the organic layer and wash it sequentially with water, a saturated sodium
bicarbonate (NaHCOs) solution (to neutralize any remaining acid), and finally with brine.

Step 4: Drying and Solvent Removal

e Dry the organic layer over an anhydrous drying agent such as sodium sulfate (NazSOa).
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« Filter off the drying agent and remove the solvent under reduced pressure using a rotary
evaporator to yield the crude product.

Purification by Recrystallization

Given its solid nature, recrystallization is an effective method for purifying 1,14-
dibromotetradecane.

Causality: The principle of recrystallization relies on the difference in solubility of the desired
compound and its impurities in a chosen solvent at different temperatures.[6] An ideal solvent
will dissolve the compound completely at its boiling point but only sparingly at low
temperatures. Impurities should either be insoluble at high temperatures (allowing for hot
filtration) or remain soluble at low temperatures (remaining in the mother liquor). For a non-
polar molecule like 1,14-dibromotetradecane, a solvent system like ethanol or a mixture of
ethanol and water is often suitable.

Step-by-Step Recrystallization Protocol:

e Dissolve the crude 1,14-dibromotetradecane in a minimal amount of hot ethanol in an
Erlenmeyer flask.

e If insoluble impurities are present, perform a hot filtration to remove them.

» Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
e Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.
o Collect the purified crystals by vacuum filtration using a Buichner funnel.

e Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble
impurities.

e Dry the crystals under vacuum to remove residual solvent.
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Caption: Synthesis and Purification Workflow for 1,14-Dibromotetradecane.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of 1,14-
dibromotetradecane.

e Infrared (IR) Spectroscopy: The IR spectrum is expected to be relatively simple. The most
prominent peaks will be the C-H stretching vibrations of the methylene groups in the 2850-
2960 cm~1 region and the C-H bending (scissoring) vibrations around 1465 cm~1. The C-Br
stretching vibration will appear in the fingerprint region, typically between 500 and 600 cm~1.
[1] The absence of a broad peak around 3300 cm~* confirms the complete conversion of the
starting diol's -OH groups.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the molecule's symmetry, its
NMR spectra are simpler than would be expected for a 14-carbon chain.

o 'H NMR: The most downfield signal will be a triplet corresponding to the four protons on
the carbons directly attached to the bromine atoms (Br-CHz-). This signal is expected
around 3.4 ppm.[7] The protons on the adjacent carbons (-CH2-CH2z-Br) will appear as a
multiplet around 1.85 ppm. The remaining 20 protons of the central methylene groups will
overlap in a large, broad signal between 1.2 and 1.4 ppm.[7]

o 13C NMR: The spectrum will show a limited number of signals due to symmetry. The
carbons bonded to bromine ( CH2-Br) will be the most downfield among the aliphatic
signals, expected around 34 ppm. The adjacent carbons will appear around 33 ppm, with
the remaining internal carbons appearing in the 28-30 ppm range.[5]
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Predicted NMR Data (in
( 1H Chemical Shift (o, ppm) 13C Chemical Shift (5, ppm)

CDCls)

Br-CHa- ~3.4 (triplet) ~34
Br-CH2-CHz- ~1.85 (multiplet) ~33
Internal -(CH2)1o0- ~1.2-1.4 (broad multiplet) ~28-30

Chemical Reactivity and Mechanisms

The synthetic utility of 1,14-dibromotetradecane stems from the reactivity of the two terminal
carbon-bromine bonds. As a primary alkyl halide, it is an excellent substrate for bimolecular
nucleophilic substitution (S_N2) reactions.[8]

Mechanism: In an S_N2 reaction, a nucleophile (Nu~) attacks the electrophilic carbon atom,
and in a single, concerted step, the bromide leaving group departs. This reaction proceeds with
an inversion of stereochemistry, although this is not relevant for the achiral carbons of 1,14-
dibromotetradecane.

Because the molecule has two such reactive sites, it can act as a homobifunctional
electrophile. It can react with two equivalents of a nucleophile to form a symmetrical product or
be used to link two different nucleophilic molecules in a stepwise fashion. Its long, flexible alkyl
chain is often desirable for spanning significant distances between two molecular recognition
elements.

Applications in Drug Development: The PROTAC
Linker

A prominent and cutting-edge application of 1,14-dibromotetradecane is in the synthesis of
Proteolysis Targeting Chimeras (PROTACS).[9][10] PROTACSs are heterobifunctional molecules
designed to hijack the cell's natural protein degradation machinery to destroy specific target
proteins implicated in disease.[11]

A PROTAC molecule consists of three parts:

e Aligand that binds to a target protein.
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e Aligand that binds to an E3 ubiquitin ligase.
e Alinker that connects the two ligands.

The linker's role is crucial; its length and flexibility determine the ability of the PROTAC to form
a stable ternary complex between the target protein and the E3 ligase, which is essential for
ubiquitination and subsequent degradation of the target protein. 1,14-Dibromotetradecane,
with its 14-carbon chain, serves as a long, hydrophobic linker.[12] It is used to connect the two
different ligands, which are typically functionalized with nucleophilic groups (e.g., amines,
phenols, thiols) that can displace the bromide ions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b025923?utm_src=pdf-body
https://www.medchemexpress.com/14-bromotetradecan-1-ol.html
https://www.benchchem.com/product/b025923?utm_src=pdf-body-img
https://www.benchchem.com/product/b025923?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. 1,14-Dibromotetradecane | C14H28Br2 | CID 169955 - PubChem
[pubchem.ncbi.nim.nih.gov]

2. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody—Drug Conjugates:
A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nim.nih.gov]

3. 1,14-dibromotetradecane | CAS#:37688-96-3 | Chemsrc [chemsrc.com]
. solubilityofthings.com [solubilityofthings.com]

. 1-Bromotetradecane synthesis - chemicalbook [chemicalbook.com]

. quora.com [quora.com]

. 1-Bromotetradecane (112-71-0) 1H NMR spectrum [chemicalbook.com]

. hbinno.com [nbinno.com]

© 00 ~N oo 0o b

. medchemexpress.com [medchemexpress.com]
10. medchemexpress.com [medchemexpress.com]

11. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC
[pmc.ncbi.nlm.nih.gov]

12. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [1,14-Dibromotetradecane chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b025923#1-14-dibromotetradecane-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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